2-Chloro-4-(3,3-difluoropyrrolidin-1-yl)thieno[3,2-d]pyrimidine
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Overview
Description
2-Chloro-4-(3,3-difluoropyrrolidin-1-yl)thieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, which includes a thieno[3,2-d]pyrimidine core substituted with a chloro group and a difluoropyrrolidinyl moiety, imparts distinct chemical and biological properties.
Preparation Methods
The synthesis of 2-Chloro-4-(3,3-difluoropyrrolidin-1-yl)thieno[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thieno[3,2-d]pyrimidine Core: The thieno[3,2-d]pyrimidine core can be synthesized by cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or triethyl orthoformate.
Introduction of Chloro Group: The chloro group can be introduced by treating the thieno[3,2-d]pyrimidine core with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) at elevated temperatures.
Attachment of Difluoropyrrolidinyl Moiety: The final step involves the nucleophilic substitution reaction where the difluoropyrrolidinyl group is introduced using appropriate reagents and conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
2-Chloro-4-(3,3-difluoropyrrolidin-1-yl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization Reactions: The thieno[3,2-d]pyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include POCl3, DMF, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-Chloro-4-(3,3-difluoropyrrolidin-1-yl)thieno[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The unique electronic properties of the thieno[3,2-d]pyrimidine core make this compound useful in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3,3-difluoropyrrolidin-1-yl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . Detailed studies on the exact molecular targets and pathways are ongoing and may provide further insights into its mechanism of action.
Comparison with Similar Compounds
2-Chloro-4-(3,3-difluoropyrrolidin-1-yl)thieno[3,2-d]pyrimidine can be compared with other thienopyrimidine derivatives such as:
2,4-Dichlorothieno[3,2-d]pyrimidine: This compound has two chloro groups and is used in the synthesis of various pharmaceuticals.
Thieno[3,2-d]pyrimidine-4-one Derivatives: These compounds have different substituents at the 4-position and exhibit diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-chloro-4-(3,3-difluoropyrrolidin-1-yl)thieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF2N3S/c11-9-14-6-1-4-17-7(6)8(15-9)16-3-2-10(12,13)5-16/h1,4H,2-3,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGWXKQQWPMEEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=NC(=NC3=C2SC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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